Lornoxicam

Descripción general

Descripción

Lornoxicam, también conocido como clortenoxicam, es un fármaco antiinflamatorio no esteroideo (AINE) de la clase de los oxicames. Posee propiedades analgésicas (alivian el dolor), antiinflamatorias y antipiréticas (reducen la fiebre). This compound se usa para tratar varios tipos de dolor, especialmente aquellos que resultan de enfermedades inflamatorias de las articulaciones, osteoartritis, cirugía, ciática y otras inflamaciones .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Lornoxicam se sintetiza a través de una serie de reacciones químicas. El proceso comienza con la reacción de condensación de metil 5-cloro-3-clorosulfoniltiofeno-2-carboxilato y clorhidrato de metil éster de sarcosina. Esto es seguido por una reacción de cierre de anillo en una solución de metóxido de sodio, y finalmente, amidación por 2-aminopiridina para generar this compound .

Métodos de Producción Industrial

Para la producción industrial, this compound se prepara pesando las materias primas, incluyendo trometamina, manitol y edetato disódico. Estas se disuelven en agua para inyección, y el pH se ajusta a 8.0-9.0. Luego, la solución se esteriliza, filtra y liofiliza para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Lornoxicam sufre varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas.

Reducción: Las reacciones de reducción también se pueden realizar en this compound.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen ácido trifluoroacético, acetonitrilo y metóxido de sodio. Las condiciones varían dependiendo de la reacción específica, pero generalmente implican temperaturas controladas y niveles de pH .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios productos de degradación, que pueden ser analizados utilizando métodos cromatográficos .

Aplicaciones Científicas De Investigación

Lornoxicam tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza en el estudio de los fármacos antiinflamatorios no esteroideos y sus propiedades químicas.

Biología: this compound se utiliza para estudiar sus efectos en los sistemas biológicos, particularmente sus propiedades antiinflamatorias y analgésicas.

Medicina: Se utiliza en ensayos clínicos para evaluar su eficacia en el tratamiento del dolor y la inflamación asociados con diversas afecciones, incluyendo la artritis reumatoide y la osteoartritis

Mecanismo De Acción

Lornoxicam ejerce sus efectos inhibiendo las enzimas ciclooxigenasas (COX-1 y COX-2). Esta inhibición reduce la síntesis de prostaglandinas y tromboxano, que son mediadores del dolor, la inflamación y la fiebre. Al bloquear estas vías, this compound reduce eficazmente la inflamación, el dolor y la fiebre .

Comparación Con Compuestos Similares

Lornoxicam se compara con otros AINE, como piroxicam, tenoxicam y meloxicam. Si bien todos estos compuestos pertenecen a la clase de los oxicames y comparten propiedades similares, this compound es único en su potente inhibición de la biosíntesis de prostaglandinas, lo que contribuye a su pronunciada eficacia . Además, this compound ha demostrado ser más eficaz y mejor tolerado que el rofecoxib en estudios clínicos .

Lista de Compuestos Similares

- Piroxicam

- Tenoxicam

- Meloxicam

- Rofecoxib

Actividad Biológica

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, primarily utilized for its analgesic and anti-inflammatory properties. Its biological activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation and pain. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its pharmacological effects by inhibiting both COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins. This dual inhibition results in the reduction of inflammation, pain, fever, and swelling. The drug is rapidly absorbed from the gastrointestinal tract, with a high degree of protein binding (approximately 99% to serum albumin) and a significant volume of distribution .

Pharmacokinetics

| Parameter | Value |

|---|---|

| Absorption | 90-100% from GI tract |

| Protein Binding | 99% bound to plasma proteins |

| Metabolism | Primarily hepatic |

| Half-life | Approximately 3-5 hours |

Anti-inflammatory Activity

Research indicates that this compound has significant anti-inflammatory effects. A study demonstrated that this compound administration in camels resulted in an anti-inflammatory phenotype characterized by reduced expression of major histocompatibility complex (MHC) class II molecules on blood monocytes . Furthermore, it decreased the capacity of neutrophils and monocytes to uptake bacteria and produce reactive oxygen species (ROS) upon stimulation.

Analgesic Efficacy

This compound has been shown to provide effective pain relief in various clinical settings. A randomized controlled trial involving patients undergoing third molar surgery found that a preemptive dose of 16 mg this compound significantly reduced postoperative pain compared to placebo . In another study comparing this compound with morphine for acute pain management, this compound demonstrated comparable analgesic efficacy with a better tolerability profile .

Case Studies

- Postoperative Pain Management :

- Intravenous Regional Anesthesia :

Clinical Applications

This compound is primarily indicated for:

- Management of moderate to severe acute pain

- Treatment of inflammatory conditions

- Postoperative analgesia

Q & A

Basic Research Questions

Q. How to design randomized controlled trials (RCTs) to evaluate the analgesic efficacy of lornoxicam in postoperative pain management?

- Methodology : RCTs should include double-blinded, placebo-controlled designs with standardized pain assessment tools (e.g., Visual Analog Scale). Control groups may receive placebo or active comparators (e.g., tramadol). Sample size calculations must account for dropout rates (e.g., 10-20% attrition). Statistical methods like Kruskal-Wallis ANOVA and post hoc Dunn’s tests are recommended for non-parametric data analysis .

Q. What methodological approaches enhance the solubility and bioavailability of this compound in oral formulations?

- Methodology : Use cyclodextrin complexation (e.g., hydroxypropyl β-cyclodextrin) via solvent evaporation to improve solubility. Quality-by-Design (QbD) approaches optimize orodispersible films by varying polymer ratios (e.g., PEG 400) and employing response surface methodology. In vitro dissolution testing (e.g., USP apparatus) validates enhanced dissolution rates .

Q. What analytical techniques validate the amorphous state of this compound in polymeric microspheres?

- Methodology : Powder X-ray diffraction (PXRD) compares crystallinity between pure this compound and microspheres. Reduced peak intensity at scattering angles (e.g., 13.6° and 25.8°) indicates amorphization. Baseline shifts due to polymer interactions further confirm reduced crystallinity .

Q. What pharmacokinetic parameters are critical when evaluating this compound in animal models?

- Methodology : Measure AUC (area under the curve), Cmax (peak concentration), and Tmax (time to peak) via HPLC. Calibration curves using spiked plasma samples ensure accuracy. Statistical software (e.g., SPSS) calculates mean pharmacokinetic variables with standard error .

Advanced Research Questions

Q. How to resolve contradictions in drug interaction studies between this compound and anticoagulants?

- Methodology : In vitro plasma protein binding assays and in vivo coagulation tests (e.g., factor VII activity) assess interactions. Model-based simulations predict clinical outcomes (e.g., factor VII activity remains 14–32% with this compound co-administration). Contrast with warfarin studies to explain differential pharmacokinetic impacts .

Q. Key Methodological Considerations

- Data Contradictions : Use meta-regression to identify confounding variables (e.g., dosing regimens, patient demographics) .

- Formulation Optimization : Prioritize factorial designs over one-factor-at-a-time approaches to capture interaction effects .

- Ethical Reporting : Disclose all adverse events (even non-significant ones) to mitigate publication bias in meta-analyses .

Propiedades

IUPAC Name |

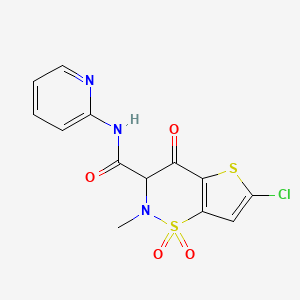

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHQHAUOOXYABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Like other NSAIDS, lornoxicam's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition of both COX-1 and COX-2. This leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins. However, the exact mechanism of lornoxicam, like that of the other NSAIDs, has not been fully determined. | |

| Record name | Lornoxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

70374-39-9, 70374-27-5 | |

| Record name | Lornoxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70374-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lornoxicam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lornoxicam [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lornoxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lornoxicam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORNOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER09126G7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.